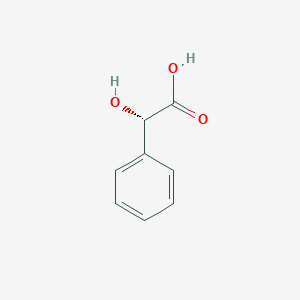

(S)-mandelic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDHOAUDWTVEP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014792 | |

| Record name | D-2-Hydroxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or white powder; [Alfa Aesar MSDS], Solid | |

| Record name | L-Mandelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21081 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

181.0 mg/mL | |

| Record name | (S)-Mandelic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17199-29-0, 90-64-2 | |

| Record name | (S)-Mandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17199-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Mandelic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-2-Hydroxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-2-hydroxy-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0UMW58G3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 122 °C | |

| Record name | (S)-Mandelic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(S)-mandelic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Mandelic acid, a chiral alpha-hydroxy acid (AHA), is a compound of significant interest in the pharmaceutical and cosmetic industries. Its unique chemical structure and biological properties make it a versatile building block for the synthesis of various active pharmaceutical ingredients and a potent agent in dermatological formulations. This technical guide provides an in-depth overview of the chemical properties, structure, experimental protocols, and biological activities of this compound, tailored for professionals in research and development.

Chemical Properties and Structure

This compound, systematically named (2S)-2-hydroxy-2-phenylacetic acid, is the (S)-enantiomer of mandelic acid.[1][2] It is a white, crystalline solid that is soluble in water and polar organic solvents.[3] The presence of a chiral center at the alpha-carbon gives rise to its optical activity and its utility as a chiral resolving agent.

Quantitative Chemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (2S)-2-hydroxy-2-phenylacetic acid | [1][4] |

| Synonyms | (S)-(+)-Mandelic acid, L-Mandelic acid | |

| CAS Number | 17199-29-0 | |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Melting Point | 131-134 °C | |

| Boiling Point | 321.8 °C (at 760 mmHg) | |

| pKa | 3.41 (at 25 °C) | |

| Solubility in Water | 100 g/L (at 25 °C) | |

| Appearance | White crystalline powder |

Molecular Structure

The structure of this compound consists of a phenyl group and a hydroxyl group attached to a chiral carbon atom, which is also bonded to a carboxylic acid group. This alpha-hydroxy acid structure is central to its chemical reactivity and biological activity.

Experimental Protocols

This section details common experimental methodologies for the synthesis, chiral resolution, and analysis of this compound.

Synthesis of Racemic Mandelic Acid

A common laboratory-scale synthesis of racemic mandelic acid involves the hydrolysis of mandelonitrile (B1675950), which is formed from the reaction of benzaldehyde (B42025) with a cyanide source.

Protocol: Hydrolysis of Mandelonitrile

-

Formation of Mandelonitrile: In a well-ventilated fume hood, benzaldehyde is reacted with an aqueous solution of sodium cyanide and sodium bisulfite. The reaction mixture is stirred, and ice is added to maintain a low temperature. The resulting mandelonitrile layer is then separated.

-

Hydrolysis: The crude mandelonitrile is added to concentrated hydrochloric acid. The mixture is heated under reflux until the hydrolysis is complete, which is indicated by the cessation of ammonia (B1221849) evolution.

-

Isolation and Purification: The reaction mixture is cooled, and the precipitated ammonium (B1175870) chloride is filtered off. The filtrate is then extracted with an organic solvent like ether. The solvent is evaporated, and the crude mandelic acid is recrystallized from a suitable solvent such as benzene (B151609) or water to yield purified racemic mandelic acid.

Chiral Resolution of Racemic Mandelic Acid

The separation of this compound from a racemic mixture is a critical step for its use in stereospecific applications. This is often achieved by fractional crystallization of diastereomeric salts formed with a chiral base.

Protocol: Resolution using a Chiral Amine

-

Salt Formation: A solution of racemic mandelic acid in a suitable solvent (e.g., ethanol) is treated with a sub-stoichiometric amount of a chiral resolving agent, such as (1R,2S)-(-)-ephedrine. The mixture is heated to ensure complete dissolution.

-

Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The less soluble diastereomeric salt, in this case, the this compound-(1R,2S)-(-)-ephedrine salt, will preferentially crystallize.

-

Isolation of the Diastereomeric Salt: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.

-

Liberation of this compound: The purified diastereomeric salt is dissolved in water, and the solution is acidified with a strong acid (e.g., HCl) to protonate the mandelate. The free this compound is then extracted with an organic solvent. Evaporation of the solvent yields the enantiomerically enriched this compound. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

Analytical Methods for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for determining the enantiomeric excess (e.e.) of this compound.

Protocol: Chiral HPLC Analysis

-

Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase column, such as one based on immobilized cellulose (B213188) tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC).

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, often with a small amount of a strong acid additive like trifluoroacetic acid (TFA) (e.g., 0.1%).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where mandelic acid absorbs, such as 230 nm.

-

Temperature: The column temperature is maintained at a constant value, for example, 25 °C.

-

-

Analysis: The prepared sample is injected into the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers.

Biological Activity and Applications

This compound is recognized for its beneficial effects on the skin and its antimicrobial properties.

Dermatological Applications

Due to its larger molecular size compared to glycolic acid, this compound penetrates the skin more slowly and evenly, resulting in less irritation. This makes it particularly suitable for sensitive skin types. Its primary mechanism of action in dermatology is through chemical exfoliation of the stratum corneum.

Key dermatological benefits include:

-

Exfoliation: It loosens the bonds between dead skin cells, promoting their shedding and revealing smoother, brighter skin.

-

Acne Treatment: Its antibacterial properties are effective against acne-causing bacteria, and it helps to unclog pores.

-

Hyperpigmentation Reduction: By accelerating cell turnover, it helps to fade dark spots and even out skin tone. It also inhibits tyrosinase, an enzyme involved in melanin (B1238610) production.

-

Anti-aging: It can help to reduce the appearance of fine lines and wrinkles by promoting cell renewal.

Antimicrobial Activity

This compound has been historically used as a urinary antiseptic. It exhibits broad-spectrum antimicrobial activity against various bacteria.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Workflow for the synthesis of racemic mandelic acid and subsequent chiral resolution to obtain this compound.

Caption: Simplified mechanism of this compound's action on the skin, leading to exfoliation and pigment reduction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C8H8O3 | CID 439616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

discovery and history of (S)-mandelic acid

An In-depth Technical Guide to the Discovery and History of (S)-Mandelic Acid

Introduction

Mandelic acid, an aromatic alpha-hydroxy acid, exists as a pair of enantiomers, (R)- and this compound, due to its chiral center. The (S)-enantiomer, in particular, is a valuable chiral building block in the pharmaceutical industry, serving as a precursor for the synthesis of various drugs, including antibiotics and other therapeutic agents. Its unique properties also make it a sought-after ingredient in cosmetic and dermatological formulations. This technical guide provides a comprehensive overview of the discovery of mandelic acid and the historical evolution of synthetic methods to obtain the enantiomerically pure (S)-form, tailored for researchers, scientists, and drug development professionals.

Chapter 1: The Dawn of Discovery

Mandelic acid was first brought to light in 1831 by the German pharmacist Ferdinand Ludwig Winckler.[1][2][3] He isolated the compound by heating amygdalin, a cyanogenic glycoside extracted from bitter almonds (Prunus dulcis), with diluted hydrochloric acid.[1][2] The name "mandelic acid" is derived from the German word for almond, "Mandel," paying homage to its natural source. Amygdalin, upon hydrolysis, breaks down to form benzaldehyde (B42025), hydrogen cyanide, and glucose. The subsequent reaction between benzaldehyde and hydrogen cyanide, followed by hydrolysis of the resulting nitrile, yields mandelic acid. This initial discovery produced a racemic mixture of both (R)- and (S)-enantiomers.

Caption: The discovery pathway of mandelic acid by F. L. Winckler in 1831.

Chapter 2: Early Synthetic Routes and the Challenge of Resolution

Following its discovery, chemists developed methods to synthesize mandelic acid in the laboratory without relying on natural amygdalin. The most common early method involved the acid-catalyzed hydrolysis of mandelonitrile. Mandelonitrile itself was prepared by reacting benzaldehyde with hydrogen cyanide, a process that produces a racemic mixture of the nitrile. This route, while effective for producing racemic mandelic acid, highlighted the central challenge for chemists: separating the valuable individual enantiomers from the 50:50 mixture.

Caption: The early chemical synthesis workflow for producing racemic mandelic acid.

The separation of enantiomers, a process known as resolution, became the critical next step. The classical method for resolving carboxylic acids involves diastereomeric salt formation. This is achieved by reacting the racemic acid with an enantiomerically pure chiral base. The resulting salts—(R)-acid/(R)-base and (S)-acid/(R)-base—are diastereomers and thus have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. A variety of chiral amines, including naturally occurring alkaloids like brucine (B1667951) and quinine, as well as synthetic amines like α-methylbenzylamine and ephedrine (B3423809), have been used for this purpose. The resolution using (1R,2S)-(–)-ephedrine is a well-documented example.

Caption: Logical workflow for the classical resolution of racemic mandelic acid.

Chapter 3: The Advent of Modern Enantioselective Synthesis

While classical resolution is effective, its maximum theoretical yield for the desired enantiomer is only 50%. This limitation drove the development of modern asymmetric synthesis and biocatalysis, which aim to produce the desired enantiomer directly with high selectivity and yield.

Biocatalytic Cascade Synthesis

A prominent biocatalytic strategy for producing this compound involves a two-step enzymatic cascade starting from benzaldehyde. This chemoenzymatic process utilizes two key enzymes:

-

(S)-Hydroxynitrile Lyase ((S)-HNL): This enzyme, often sourced from the cassava plant (Manihot esculenta), catalyzes the stereoselective addition of hydrogen cyanide (HCN) to benzaldehyde, producing (S)-mandelonitrile with very high enantiomeric excess (ee).

-

Nitrilase: A nitrilase enzyme, for example from Pseudomonas fluorescens, is then used to hydrolyze the nitrile group of (S)-mandelonitrile directly to a carboxylic acid, yielding this compound.

This one-pot synthesis can achieve high yields (90%) and excellent enantiomeric purity (>99% ee).

Caption: Bienzymatic cascade for the enantioselective synthesis of this compound.

Enzymatic Kinetic Resolution

Kinetic resolution is another powerful enzymatic method. This technique uses an enzyme to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high purity. For mandelic acid, this is often performed on a racemic ester, such as methyl mandelate (B1228975).

Lipases are commonly used for this purpose. In a process called transesterification, a lipase (B570770) (e.g., from Pseudomonas cepacia) can selectively acylate the (R)-mandelic acid ester with an acyl donor like vinyl acetate, leaving the this compound ester unreacted. Conversely, in hydrolysis, a lipase can selectively hydrolyze the (R)-ester to the (R)-acid, again leaving the (S)-ester. The remaining (S)-ester can then be isolated and hydrolyzed to yield pure this compound. This method routinely achieves high enantiomeric excess (>98% ee) for the unreacted substrate, with conversions approaching the theoretical maximum of 50%.

Caption: Workflow for enzymatic kinetic resolution to obtain this compound.

Data Presentation

Table 1: Physical and Optical Properties of Mandelic Acid Enantiomers

| Property | Racemic (±)-Mandelic Acid | (S)-(+)-Mandelic Acid | (R)-(−)-Mandelic Acid |

| CAS Number | 90-64-2 | 17199-29-0 | 611-71-2 |

| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |

| Melting Point | 119–122 °C | 131–134 °C | 131–133 °C |

| Specific Rotation [α]D | 0° | +153° to +158° (c=1-2, H₂O) | -151° to -155° (c=1-2.8, H₂O) |

| Solubility | Moderately soluble in water; soluble in polar organic solvents. | Moderately soluble in water; soluble in polar organic solvents. | Freely soluble in isopropyl and ethyl alcohol; partly soluble in water. |

Table 2: Comparison of Synthetic Methods for this compound

| Method | Starting Material(s) | Key Reagent/Catalyst | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages/Disadvantages |

| Classical Resolution | Racemic Mandelic Acid | (1R,2S)-(–)-Ephedrine | ~32-40% | 85-90% (can be improved with recrystallization) | Adv: Well-established, simple chemistry. Disadv: Max 50% yield, often requires tedious recrystallizations. |

| Biocatalytic Cascade | Benzaldehyde, HCN | (S)-HNL, Nitrilase | ~90% | >99% | Adv: High yield and enantioselectivity, mild conditions. Disadv: Requires handling of enzymes and toxic HCN. |

| Enzymatic Kinetic Resolution | Racemic Mandelate Ester | Lipase (e.g., from P. cepacia) | ~45-49% (for recovered ester) | >98% | Adv: High enantioselectivity, uses robust enzymes. Disadv: Max 50% yield, requires separation of product and unreacted substrate. |

| Asymmetric Catalysis | Benzaldehyde, Cyanating Agent | Chiral Ti or V catalysts | High (up to 97% conversion) | 60-81% (uncrystallized) | Adv: Direct asymmetric synthesis. Disadv: Catalyst cost, lower ee for some substrates compared to biocatalysis. |

| Microbial Fermentation | Glucose | Engineered E. coli | 5.7 g/L (titer) | 93% | Adv: Sustainable, uses renewable feedstock. Disadv: Complex metabolic engineering, downstream processing challenges. |

Experimental Protocols

Protocol 1: Classical Resolution of (±)-Mandelic Acid with (1R,2S)-(–)-Ephedrine

This protocol is adapted from procedures described in the literature.

-

Salt Formation: In a suitable flask, dissolve equimolar quantities of (±)-mandelic acid and (1R,2S)-(–)-ephedrine in 95% ethanol (B145695) at room temperature with stirring. Use enough solvent to fully dissolve the reagents.

-

Crystallization: Allow the solution to stand undisturbed. The less soluble diastereomeric salt, [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate], will preferentially precipitate as colorless prisms. The process can be initiated by scratching the inside of the flask and may be enhanced by slow cooling.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold 95% ethanol. The typical melting point of the crude salt is 160-165 °C. An 80% yield of the crude salt can be expected.

-

Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the salt from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to maximize crystal formation. The purified salt has a melting point of approximately 168–170 °C.

-

Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and acidify the mixture to a pH of ~1-2 using 6 M hydrochloric acid (HCl). This protonates the mandelate anion and the ephedrine cation.

-

Extraction: Extract the liberated (R)-(–)-mandelic acid from the aqueous solution using a suitable organic solvent, such as tert-butyl methyl ether or diethyl ether (3x volumes).

-

Isolation of (R)-(–)-Mandelic Acid: Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure (e.g., rotary evaporation). The resulting white solid is (R)-(–)-mandelic acid. The expected melting point is 131–134 °C. The (S)-enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.

Protocol 2: Biocatalytic Cascade Synthesis of this compound

This protocol outlines a general procedure based on established chemoenzymatic methods.

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., citrate (B86180) buffer, pH 5.0-5.5) in a temperature-controlled reactor. The slightly acidic pH is crucial to suppress the non-enzymatic, racemic reaction.

-

Enzyme Immobilization (Optional): For improved stability and reusability, use immobilized enzymes. (S)-HNL and nitrilase can be co-immobilized in cross-linked enzyme aggregates (CLEAs).

-

Reaction Initiation: Add benzaldehyde to the buffer. Introduce the (S)-HNL catalyst.

-

Cyanide Addition: Slowly add a source of hydrogen cyanide (e.g., a solution of KCN or HCN) to the reaction mixture. The slow addition maintains a low concentration of free cyanide. The (S)-HNL will catalyze the formation of (S)-mandelonitrile.

-

Hydrolysis Step: Once the formation of the cyanohydrin is complete (monitored by HPLC or GC), add the nitrilase catalyst to the same pot. The nitrilase will hydrolyze (S)-mandelonitrile to this compound. Note: Some nitrilases may also produce (S)-mandelamide as a byproduct. If this is significant, a third enzyme, an amidase, can be included in the CLEA to convert the amide to the desired acid.

-

Work-up and Isolation: After the reaction is complete, remove the enzyme catalyst by filtration (especially if immobilized). Acidify the aqueous solution to pH ~2 with HCl. Extract the this compound product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a white crystalline solid. Purity and enantiomeric excess (>99%) can be confirmed by chiral HPLC and melting point analysis (131–134 °C).

Conclusion

The journey of this compound from its discovery in an almond extract to its modern, highly efficient synthesis is a testament to the evolution of chemical and biochemical sciences. Early methods, reliant on natural product isolation and racemic synthesis followed by classical resolution, laid the essential groundwork. However, the demands of the pharmaceutical and fine chemical industries for efficiency, purity, and sustainability have driven the development of sophisticated biocatalytic and asymmetric methods. Today, researchers can choose from a variety of powerful techniques, particularly enzymatic cascades and kinetic resolutions, to produce this compound with exceptional enantiopurity and yield, enabling its widespread application in creating life-enhancing products.

References

A Technical Guide to the Natural Sources and Biosynthesis of (S)-Mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid (2-hydroxy-2-phenylacetic acid) is an aromatic alpha-hydroxy acid (AHA) with a chiral center, existing as two distinct enantiomers: (S)-(+)-mandelic acid and (R)-(-)-mandelic acid.[1][2] First isolated in 1831 by German pharmacist Ferdinand Ludwig Winckler from an extract of bitter almonds, its name is derived from the German "Mandel" for almond.[1][3][4]

The enantiopurity of chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit widely varying pharmacological, metabolic, and toxicological profiles. (S)-Mandelic acid, in particular, serves as a crucial chiral building block in the synthesis of a variety of pharmaceuticals, including antibiotics (e.g., cephalosporins and penicillins), anti-inflammatory agents, and urological drugs. This guide provides a detailed overview of the natural occurrence of this compound and explores the biosynthetic pathways, both natural and engineered, for its production.

Natural Sources of Mandelic Acid

Mandelic acid is found in nature, though often as a component of more complex molecules or as a metabolic byproduct. Direct extraction for commercial purposes is less common than biocatalytic synthesis due to low concentrations. The primary known natural sources are summarized below.

Table 1: Principal Natural Sources of Mandelic Acid

| Natural Source | Form of Occurrence | Organism/Context | References |

| Bitter Almonds | Mandelonitrile (B1675950) (in Amygdalin) | Prunus amygdalus (var. amara) | |

| Indian Horse Chestnut | Mandelic Acid | Aesculus indica (Fruit Extract) | |

| Metabolite | Mandelic Acid | Human and animal metabolism of styrene (B11656) and ethylbenzene | |

| Metabolite | Mandelic Acid Derivatives | Human and animal metabolism of adrenaline and noradrenaline |

Biosynthesis of this compound

The stereoselective synthesis of this compound is a significant area of research in biotechnology. While complete de novo pathways in wild-type organisms are not extensively characterized for high-yield production, several enzyme-catalyzed reactions and engineered pathways have been established.

The Primary Biocatalytic Pathway: The Cyanohydrin Route

The most prominent and efficient biosynthetic route to this compound is a two-step enzymatic cascade starting from benzaldehyde (B42025). This pathway leverages two distinct classes of enzymes to achieve high enantioselectivity.

-

Step 1: Asymmetric Synthesis of (S)-Mandelonitrile: An (S)-selective hydroxynitrile lyase ((S)-HNL), also known as an oxynitrilase, catalyzes the stereoselective addition of a cyanide group to benzaldehyde. This reaction forms (S)-mandelonitrile with high enantiomeric excess. The HNL from the cassava plant (Manihot esculenta) is a well-studied example of an (S)-selective enzyme.

-

Step 2: Hydrolysis to this compound: The resulting (S)-mandelonitrile is then hydrolyzed to this compound by a nitrilase enzyme. This step proceeds with retention of the stereochemistry at the chiral center. Some nitrilases may also produce (S)-mandelamide as a side product.

The Mandelate (B1228975) Degradation Pathway

In some bacteria, such as Pseudomonas putida, a "mandelate pathway" exists for the catabolism of mandelic acid. This pathway, while degradative, contains enzymes that are stereospecific for mandelate enantiomers, including a mandelate racemase that interconverts (R)- and (S)-forms, and an (S)-mandelate dehydrogenase that specifically oxidizes the (S)-enantiomer. This confirms the presence of natural enzymatic machinery capable of recognizing and processing this compound.

Engineered De Novo Biosynthesis

Recent advances in synthetic biology have enabled the de novo production of mandelic acid from simple carbon sources like glucose. This has been achieved by engineering strains of yeast (Saccharomyces cerevisiae) to express key enzymes, such as hydroxymandelate synthase, which can channel metabolites from the organism's native aromatic amino acid pathway toward mandelic acid production.

Experimental Protocols

This section provides methodologies for the biocatalytic synthesis, extraction, and analysis of this compound.

Protocol: Bienzymatic Synthesis of this compound

This protocol describes the one-pot synthesis of this compound from benzaldehyde using a bienzymatic system of (S)-HNL and a nitrilase.

Materials:

-

Benzaldehyde

-

Potassium cyanide (KCN) or liquid Hydrogen Cyanide (HCN) (EXTREME CAUTION REQUIRED)

-

Citrate (B86180) buffer (e.g., 50 mM, pH 4.0-5.5)

-

(S)-Hydroxynitrile lyase (Manihot esculenta), free or immobilized

-

Nitrilase (Pseudomonas fluorescens), as whole cells or purified enzyme

-

Organic solvent (e.g., methyl tert-butyl ether - MTBE) for biphasic system

-

Reaction vessel with stirring capability

-

pH meter and titrator (e.g., NaOH for pH control)

Methodology:

-

Reaction Setup: Prepare a two-phase system in the reaction vessel by combining the aqueous citrate buffer and the organic solvent (e.g., 1:1 v/v). Benzaldehyde is dissolved in the organic phase.

-

Enzyme Addition: Add the (S)-HNL and nitrilase preparations to the reaction mixture.

-

Initiation: Start the reaction by the controlled addition of the cyanide source. The pH of the aqueous phase should be maintained within the optimal range for both enzymes (typically pH 4.0-7.0).

-

Reaction Monitoring: Monitor the conversion of benzaldehyde and the formation of this compound over time using HPLC analysis (see Protocol 4.3).

-

Work-up and Purification: Once the reaction reaches completion, separate the aqueous phase. Acidify the aqueous phase to protonate the mandelic acid and extract it with an appropriate organic solvent (e.g., ethyl acetate). The product can be further purified by crystallization or chromatography.

Protocol: Conceptual Extraction from Bitter Almonds

This protocol outlines the general steps for isolating mandelic acid from bitter almonds, based on the hydrolysis of mandelonitrile.

Materials:

-

Bitter almonds

-

Homogenizer/blender

-

Hydrochloric acid (HCl), concentrated

-

Benzene (B151609) or other suitable organic solvent for extraction

-

Separatory funnel

-

Heating apparatus (steam bath)

-

Filtration setup

Methodology:

-

Homogenization: Grind bitter almonds to a fine powder.

-

Hydrolysis of Amygdalin: Heat the almond powder with dilute hydrochloric acid. This process hydrolyzes the glycoside amygdalin, releasing benzaldehyde, hydrogen cyanide, and glucose. Under these conditions, the benzaldehyde and HCN react to form mandelonitrile.

-

Hydrolysis of Mandelonitrile: Continue heating with concentrated HCl. This hydrolyzes the nitrile group of mandelonitrile to a carboxylic acid, forming mandelic acid and ammonium (B1175870) chloride.

-

Evaporation and Drying: Heat the mixture on a steam bath to remove excess water and HCl, resulting in a solid mixture of mandelic acid and ammonium chloride.

-

Extraction: Selectively extract the mandelic acid from the solid mixture using a suitable hot organic solvent like benzene or ether, in which mandelic acid is soluble but ammonium chloride is not.

-

Crystallization: Cool the organic extract to crystallize the mandelic acid. Filter and dry the crystals to obtain the final product. Note that this method produces a racemic mixture of (R)- and this compound.

Protocol: Chiral HPLC Analysis of Mandelic Acid Enantiomers

This protocol provides a standard method for the separation and quantification of (S)- and (R)-mandelic acid enantiomers.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral HPLC Column: e.g., Astec® CHIROBIOTIC® TAG (25 cm x 4.6 mm, 5 µm) or similar cellulose- or cyclodextrin-based chiral stationary phase.

-

Mobile Phase: Isocratic elution with a filtered and degassed solvent mixture. A common mobile phase is 0.1% ammonium formate (B1220265) in methanol.

-

(R)- and this compound standards.

-

Sample dissolved in mobile phase.

Methodology:

-

System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature (e.g., 25 °C).

-

Detection Wavelength: Set the UV detector to a wavelength where mandelic acid has strong absorbance, typically 254 nm.

-

Standard Injection: Inject known concentrations of pure (R)- and this compound standards to determine their respective retention times and to generate a calibration curve for quantification.

-

Sample Injection: Inject a filtered sample of the reaction mixture or purified product.

-

Data Analysis: Identify the peaks for (R)- and this compound in the sample chromatogram based on the retention times of the standards. Calculate the concentration of each enantiomer using the calibration curve and determine the enantiomeric excess (e.e.) of the (S)-form.

References

Enantiomeric Purity and Optical Rotation of (S)-Mandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Mandelic acid is a crucial chiral building block in the synthesis of many pharmaceuticals. Its enantiomeric purity is a critical quality attribute, as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Optical rotation is a fundamental property of chiral molecules and provides a rapid and accessible method for determining enantiomeric purity. This technical guide provides an in-depth overview of the relationship between the enantiomeric purity and optical rotation of this compound, detailed experimental protocols, and a summary of relevant data.

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which a sample contains one enantiomer in greater amounts than the other.[1] A racemic mixture, which has equal amounts of both enantiomers, has an enantiomeric excess of 0% and is optically inactive.[2] A completely pure enantiomer has an enantiomeric excess of 100%. The enantiomeric excess can be determined from the observed optical rotation of a sample and the specific rotation of the pure enantiomer using the following formula:

Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100 [3]

Where:

-

[α]observed is the measured specific rotation of the sample.

-

[α]max is the specific rotation of the pure enantiomer under the same conditions.

Quantitative Data: this compound

The specific rotation of a chiral compound is an intrinsic property and is dependent on the wavelength of the light used, the temperature, the solvent, and the concentration. For this compound, which is the dextrorotatory (+) enantiomer, the specific rotation is widely reported to be approximately +158°.[4][5] Conversely, the (R)-enantiomer exhibits a negative rotation of a similar magnitude. One specific measurement for commercial (R)-(-)-mandelic acid reported a specific rotation of -160° when measured in absolute ethanol (B145695) at a concentration of 0.5110 g/100 mL.

The following table summarizes the theoretical relationship between the enantiomeric excess of this compound and the observed specific rotation, assuming a specific rotation of +158° for the pure (S)-enantiomer.

| Enantiomeric Excess (% ee) of this compound | Percentage of (S)-Enantiomer | Percentage of (R)-Enantiomer | Observed Specific Rotation ([α]obs) |

| 100% | 100% | 0% | +158.0° |

| 90% | 95% | 5% | +142.2° |

| 80% | 90% | 10% | +126.4° |

| 70% | 85% | 15% | +110.6° |

| 60% | 80% | 20% | +94.8° |

| 50% | 75% | 25% | +79.0° |

| 40% | 70% | 30% | +63.2° |

| 30% | 65% | 35% | +47.4° |

| 20% | 60% | 40% | +31.6° |

| 10% | 55% | 45% | +15.8° |

| 0% (Racemic) | 50% | 50% | 0.0° |

Experimental Protocols

Determination of Enantiomeric Purity by Polarimetry

This protocol outlines the general steps for measuring the optical rotation of a sample of mandelic acid to determine its enantiomeric excess.

1. Instrument and Materials:

-

Polarimeter (with sodium D-line source, 589 nm)

-

Polarimeter sample cell (e.g., 1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Syringes

-

Solvent (e.g., absolute ethanol)

-

Sample of mandelic acid

-

Blank solvent

2. Sample Preparation:

-

Accurately weigh a known amount of the mandelic acid sample (e.g., 100 mg).

-

Dissolve the sample in a precise volume of the chosen solvent (e.g., 10.0 mL of absolute ethanol) in a volumetric flask. Ensure the sample is completely dissolved.

-

Calculate the concentration (c) of the solution in g/mL.

3. Polarimeter Operation and Measurement:

-

Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill the polarimeter cell with the pure solvent. Ensure there are no air bubbles in the light path. Place the cell in the polarimeter and take a blank reading. This value should be subtracted from the sample reading.

-

Sample Measurement: Rinse the cell with a small amount of the sample solution. Then, fill the cell with the sample solution, again ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and record the observed angle of rotation (α).

-

Repeat the measurement several times and calculate the average reading.

4. Calculation of Specific Rotation: Use Biot's Law to calculate the specific rotation ([α]) of the sample:

[α] = α / (l x c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

5. Calculation of Enantiomeric Excess: Calculate the enantiomeric excess (% ee) using the formula mentioned previously, with a value of +158° for the specific rotation of pure this compound.

Visualization of Key Concepts

Caption: Experimental workflow for determining the enantiomeric purity of this compound.

Caption: Relationship between enantiomeric composition, purity, and optical rotation.

Other Analytical Techniques for Enantiomeric Purity Determination

While polarimetry is a straightforward technique, other methods can provide more accurate and sensitive determination of enantiomeric excess, especially for complex mixtures or when only small amounts of sample are available.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that uses a chiral stationary phase (CSP) to separate the enantiomers of a compound. The two enantiomers interact differently with the CSP, leading to different retention times. The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers in the mixture, allowing for a precise determination of enantiomeric excess.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers of a chiral compound can be distinguished by NMR spectroscopy. The chiral agent forms diastereomeric complexes with the enantiomers, which have different chemical shifts in the NMR spectrum. The integration of the corresponding signals allows for the quantification of each enantiomer.

Conclusion

The determination of the enantiomeric purity of this compound is essential for its application in the pharmaceutical industry. Optical rotation provides a rapid and convenient method for assessing this critical parameter. By understanding the linear relationship between enantiomeric excess and observed optical rotation, and by following standardized experimental protocols, researchers can reliably evaluate the purity of their samples. For more complex analyses or for orthogonal verification, techniques such as chiral HPLC and NMR spectroscopy are invaluable tools.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 4. + Mandelic acid has a specific rotation of + 158o class 11 chemistry CBSE [vedantu.com]

- 5. doubtnut.com [doubtnut.com]

(S)-Mandelic Acid: A Comprehensive Toxicological and Safety Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

Introduction

(S)-Mandelic acid, a chiral alpha-hydroxy acid, has garnered significant interest in the pharmaceutical and cosmetic industries for its therapeutic properties, including its use in treating acne, hyperpigmentation, and in chemical peels. Its larger molecular size, compared to other alpha-hydroxy acids like glycolic acid, allows for slower and more uniform penetration into the skin, resulting in a lower incidence of skin irritation. This favorable characteristic has contributed to its widespread use. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, intended to inform researchers, scientists, and drug development professionals. The guide summarizes key toxicological endpoints, details standard experimental protocols for safety assessment, and visually represents relevant biological pathways and assessment workflows.

Summary of Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound. It is important to note that comprehensive studies for all toxicological endpoints are not publicly available, and this summary reflects the current state of knowledge.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | [1] |

| Acute Oral Toxicity (LDLo) | Rabbit | Oral | 2000 mg/kg | [2] |

Table 1: Acute Toxicity of this compound

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Mild to no irritation observed in standard tests. Human clinical studies report mild, transient erythema and exfoliation. | Not classified as a skin irritant under GHS. | [3][4] |

| Eye Irritation | Rabbit | Severe irritation and risk of serious eye damage. | Causes serious eye damage (Category 1) under GHS. | [5] |

Table 2: Dermal and Ocular Irritation of this compound

Detailed Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via the oral route. A study in rats reported a median lethal dose (LD50) of greater than 2000 mg/kg. The lowest published lethal dose (LDLo) in rabbits is 2000 mg/kg. These findings suggest that a large single dose would be required to cause acute toxic effects.

Dermal and Ocular Irritation

This compound is considered to be a severe eye irritant. Safety Data Sheets consistently classify it as causing serious eye damage (GHS Category 1). In contrast, it is generally not considered a significant skin irritant. Standard animal tests have shown mild to no irritation. Human clinical studies involving topical application of this compound, often in the context of chemical peels, report mild and transient skin irritation, including erythema and exfoliation, particularly at higher concentrations.

Chronic Toxicity

There is a notable lack of publicly available data from chronic toxicity studies on this compound. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) for repeated or long-term exposure has not been established. Long-term exposure to high concentrations of mandelic acid dust may potentially lead to respiratory irritation and, in cases of chronic exposure, could result in kidney damage.

Mutagenicity and Genotoxicity

Carcinogenicity

There are no specific carcinogenicity bioassays available for this compound. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or other major regulatory bodies.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available in the public literature. Therefore, its potential to cause adverse effects on fertility or embryonic development has not been formally evaluated.

Dermal Absorption and Metabolism

This compound is known to be absorbed through the skin. Its larger molecular size compared to other alpha-hydroxy acids, such as glycolic acid, leads to a slower rate of penetration, which is believed to contribute to its lower potential for skin irritation.

In humans, this compound is a known metabolite of the industrial chemical styrene (B11656). The metabolism of styrene involves its oxidation to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol. Styrene glycol is further oxidized to mandelic acid and phenylglyoxylic acid, which are excreted in the urine. An interesting aspect of its metabolism is the chiral inversion of the (S)-enantiomer to the (R)-enantiomer in the body.

Human Data and Clinical Experience

This compound has been extensively used in dermatological and cosmetic applications, particularly in chemical peels for the treatment of acne and hyperpigmentation. Clinical studies have demonstrated its efficacy and a favorable safety profile in these applications. The most commonly reported side effects are mild and transient, including erythema, flaking, and a sensation of itching or burning, which typically resolve without intervention. These studies have reported good tolerability across various skin types.

Experimental Protocols for Key Toxicological Studies

To address the data gaps in the toxicological profile of this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. Below are detailed methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

-

Principle: This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity class based on the Globally Harmonised System (GHS).

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: A single dose of the test substance is administered orally by gavage to a group of three animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The outcome of the initial test determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is tested. This process continues until the toxicity class can be determined.

Dermal Irritation/Corrosion - OECD Test Guideline 404

-

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test Animals: Healthy young adult albino rabbits are typically used.

-

Procedure: A small area of the animal's clipped skin (approximately 6 cm²) is exposed to a single dose (0.5 g for solids) of the test substance under a semi-occlusive patch for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. If effects persist, observations can be extended up to 14 days.

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Eye Irritation/Corrosion - OECD Test Guideline 405

-

Principle: This test assesses the potential of a substance to cause ocular irritation or corrosion.

-

Test Animals: Healthy young adult albino rabbits are the preferred species.

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

-

Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations caused by a test substance.

-

Procedure: The bacterial tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, which simulates mammalian liver metabolism).

-

Observation: The number of revertant colonies (bacteria that have mutated back to being able to synthesize the required amino acid) is counted for each concentration.

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Visualizations

Figure 1: A generalized workflow for the toxicological risk assessment of a chemical substance, outlining the key stages from hazard identification to risk characterization.

Figure 2: The metabolic pathway of styrene to this compound in the human body.

Conclusion

This compound has a generally favorable safety profile for its intended topical applications, characterized by low acute toxicity and minimal skin irritation. However, it is a severe eye irritant, and appropriate handling precautions are necessary to avoid ocular exposure.

Significant data gaps exist for chronic toxicity, mutagenicity, carcinogenicity, and reproductive and developmental toxicity. While the absence of alerts from regulatory bodies and its long history of use in cosmetics provide some level of reassurance, a complete toxicological and safety assessment for broader pharmaceutical applications would necessitate conducting studies according to established international guidelines, such as those from the OECD. This guide serves as a summary of the current knowledge and a framework for identifying the necessary steps for a more comprehensive safety evaluation of this compound.

References

- 1. Toxicity studies and anti-arthritic effect of mandelic acid (2-hydroxy -2-phenyl acetic acid) using in vitro and in vivo techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. beautylabthestore.gr [beautylabthestore.gr]

- 5. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Basic Reaction Mechanisms of (S)-Mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reaction mechanisms involving (S)-mandelic acid, a valuable chiral building block in pharmaceutical and chemical synthesis. This document provides a detailed overview of its esterification, oxidation, reduction, and racemization, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application of its chemistry.

Esterification of this compound

Esterification is a fundamental reaction for modifying the carboxylic acid group of this compound, often employed in kinetic resolutions and for the synthesis of derivatives with specific properties. Both chemical and enzymatic methods are utilized.

Chemical Esterification (Fischer Esterification)

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol: Fischer Esterification of this compound with Methanol (B129727)

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and methanol (0.33 M solution).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 equivalent) to the mixture.

-

Reflux: Assemble a reflux condenser on the flask and heat the reaction mixture to a gentle reflux with stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every half hour.

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water.

-

Neutralization: Carefully wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (S)-mandelate.

-

Purification: Purify the ester by flash column chromatography.

Enzymatic Esterification (Kinetic Resolution)

Lipases are commonly used to catalyze the enantioselective esterification of racemic mandelic acid, allowing for the separation of its enantiomers. This process, known as kinetic resolution, relies on the enzyme's preferential reaction with one enantiomer over the other.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Mandelic Acid

-

Reaction Mixture: In a suitable organic solvent (e.g., diisopropyl ether), dissolve racemic mandelic acid.

-

Acyl Donor: Add an acyl donor, such as vinyl acetate.

-

Enzyme Addition: Add an immobilized lipase (B570770) (e.g., from Pseudomonas sp.).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 55°C).

-

Monitoring: Monitor the conversion and enantiomeric excess (ee) of the remaining (R)-mandelic acid and the produced (S)-acetylmandelic acid periodically by chiral HPLC.

-

Termination and Isolation: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The product mixture can then be separated by standard chromatographic techniques.

Table 1: Quantitative Data for Esterification of Mandelic Acid

| Reaction Type | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Kinetic Resolution (Transesterification) | Immobilized Pseudomonas cepacia lipase | (R,S)-4-chloromandelic acid | (R)-4-chloromandelic acid | ~47.6 | >98.7 (for remaining acid) | [1] |

| Kinetic Resolution (Transesterification) | Lipase YCJ01 | (R,S)-mandelic acid | (R)-mandelic acid | ~50 | >99.9 (for remaining acid) | [2] |

Oxidation of this compound

The oxidation of the secondary alcohol group in this compound yields phenylglyoxylic acid (also known as benzoylformic acid), a valuable intermediate in organic synthesis. This transformation can be achieved using chemical oxidants or enzymatic catalysts.

Chemical Oxidation

Strong oxidizing agents like potassium permanganate (B83412) can effectively oxidize mandelic acid. The reaction proceeds via a hydride transfer mechanism.[3]

Experimental Protocol: Oxidation of Mandelic Acid with Potassium Permanganate

-

Reaction Setup: In a flask, dissolve mandelic acid in an alkaline aqueous solution.

-

Oxidant Addition: Slowly add a solution of potassium permanganate to the mandelic acid solution while stirring.

-

Reaction Conditions: Maintain the reaction at a controlled temperature. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

Work-up: Once the reaction is complete, the manganese dioxide byproduct is removed by filtration.

-

Isolation: Acidify the filtrate with hydrochloric acid to precipitate the benzoylformic acid.

-

Purification: Collect the product by filtration and recrystallize from a suitable solvent.

Biocatalytic Oxidation

(S)-Mandelate dehydrogenase (MDH) is a flavin-dependent enzyme that specifically oxidizes this compound to benzoylformate.[4] This enzymatic reaction is highly efficient and stereospecific.

Experimental Protocol: Biocatalytic Oxidation using (S)-Mandelate Dehydrogenase

-

Reaction Buffer: Prepare a suitable buffer (e.g., 100 mM NaHCO3, 200 mM NH4Cl, pH 9.5).[5]

-

Reactants: To the buffer, add this compound and a catalytic amount of NAD+.

-

Enzyme Addition: Initiate the reaction by adding (S)-mandelate dehydrogenase.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking.

-

Monitoring: Monitor the formation of benzoylformic acid and the consumption of this compound using HPLC.

-

Work-up and Isolation: Once the reaction reaches completion, the enzyme can be removed by ultrafiltration. The product can be isolated from the reaction mixture using extraction or chromatography.

Table 2: Quantitative Data for Oxidation of Mandelic Acid

| Reaction Type | Catalyst/Enzyme | Substrate | Product | Conversion (%) | Yield (%) | Reference |

| Permanganate Oxidation | KMnO4 | Mandelic Acid | Phenylglyoxylic Acid & Benzaldehyde | - | - | |

| Biocatalytic Oxidation | (S)-Mandelate Dehydrogenase | This compound | Benzoylformate | - | - | |

| Biocatalytic Cascade | D-Mandelate Dehydrogenase, Mandelate (B1228975) Racemase, L-Amino Acid Dehydrogenase | Racemic Mandelic Acid | L-Phenylglycine | 94 | - |

Reduction to this compound

The enantioselective reduction of a prochiral ketone, phenylglyoxylic acid, is a key strategy for the synthesis of enantiomerically pure this compound. This can be accomplished through catalytic asymmetric hydrogenation or with biocatalysts.

Catalytic Asymmetric Reduction

The asymmetric reduction of α-keto esters or acids can be achieved with high enantioselectivity using chiral metal complexes as catalysts, often involving transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Phenylglyoxylic Acid Derivative

-

Reaction Setup: In an inert atmosphere, dissolve the phenylglyoxylic acid derivative in a suitable solvent (e.g., methanol).

-

Catalyst Preparation: Prepare the chiral catalyst in situ by mixing a metal precursor (e.g., a Ruthenium complex) with a chiral ligand.

-

Reaction Initiation: Add the catalyst solution to the substrate solution.

-

Hydrogen Source: Use a hydrogen source such as formic acid or isopropanol (B130326) for transfer hydrogenation, or molecular hydrogen for direct hydrogenation.

-

Reaction Conditions: Stir the reaction mixture at a specific temperature and pressure until the reaction is complete.

-

Monitoring: Monitor the conversion and enantiomeric excess by chiral HPLC.

-

Work-up and Isolation: After completion, the catalyst can be removed by filtration through a pad of silica (B1680970) gel. The solvent is evaporated, and the product is purified by chromatography or crystallization.

Biocatalytic Reduction

Dehydrogenase enzymes can catalyze the stereoselective reduction of phenylglyoxylic acid to this compound. This approach offers high enantioselectivity under mild reaction conditions.

Experimental Protocol: Biocatalytic Reduction of Phenylglyoxylic Acid

-

Reaction Medium: Prepare an aqueous buffer solution.

-

Reactants: Dissolve phenylglyoxylic acid and a cofactor (e.g., NADH) in the buffer. A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is often employed to reduce the cost of the stoichiometric cofactor.

-

Enzyme Addition: Add a suitable (S)-specific mandelate dehydrogenase.

-

Reaction Conditions: Incubate the mixture at an optimal temperature and pH for the enzyme.

-

Monitoring: Track the formation of this compound and the consumption of phenylglyoxylic acid by HPLC.

-

Isolation: Upon completion, denature and remove the enzyme (e.g., by heat treatment or precipitation). The product can then be isolated from the aqueous solution by extraction.

Table 3: Quantitative Data for the Synthesis of Mandelic Acid via Reduction

| Reaction Type | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Transfer Hydrogenation | RuCl[(R, R)-Teth-TsDPEN] | 2-oxo-N,2-diphenyl-acetamide | (S)-2-hydroxy-N,2-diphenylacetamide | 98 | 44 | |

| Enantioselective Reduction | CuF, (S)-DTBM-SEGPHOS, (EtO)3SiH | α-keto amides | (R)-hydroxy amides | 97 | 99 |

Racemization of this compound

The racemization of mandelic acid, the interconversion between its (S) and (R) enantiomers, is a crucial step in dynamic kinetic resolution processes, which can theoretically achieve a 100% yield of a single enantiomer from a racemate.

Chemical Racemization

Racemization can be induced by heat or by treatment with acid or base. These conditions facilitate the enolization of the carbonyl group, which leads to the loss of stereochemistry at the α-carbon.

Experimental Protocol: Chemical Racemization

-

Reaction Conditions: Dissolve the enantiomerically enriched mandelic acid in a suitable solvent.

-

Catalyst: Add a strong acid or base.

-

Heating: Heat the mixture to promote racemization.

-

Monitoring: Monitor the loss of optical activity using a polarimeter or by chiral HPLC analysis.

-

Neutralization and Isolation: Once racemization is complete, neutralize the catalyst and isolate the racemic mandelic acid.

Enzymatic Racemization

Mandelate racemase is a highly proficient enzyme that catalyzes the racemization of mandelic acid. It operates via a two-base mechanism involving the abstraction and re-protonation of the α-proton.

Experimental Protocol: Enzymatic Racemization with Mandelate Racemase

-

Enzyme and Buffer: Prepare a solution of mandelate racemase in a suitable buffer (e.g., 50 mM HEPES with 3.3 mM MgCl2, pH 7.5).

-

Substrate: Prepare a stock solution of the mandelic acid enantiomer in the same buffer.

-

Reaction Initiation: Mix the enzyme and substrate solutions to a final desired concentration (e.g., 10 mg/mL of mandelic acid and 1 mg/mL of enzyme extract).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C).

-

Monitoring: Take aliquots at different time intervals and analyze the enantiomeric ratio by chiral HPLC to determine the rate of racemization.

-

Termination: The reaction can be stopped by denaturing the enzyme (e.g., by heating or adding a denaturant).

Table 4: Kinetic Parameters for Mandelate Racemase

| Enzyme Variant | Substrate Direction | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Wild-type MR | R → S | 0.9 ± 0.2 | 670 ± 40 | (7.4 ± 0.7) x 105 |

| Wild-type MR | S → R | 0.7 ± 0.1 | 590 ± 30 | (8.42 ± 1.27) x 105 |

Data obtained from e-Publications@Marquette

Visualizing Reaction Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and the metabolic pathway involving this compound.

Caption: Fischer esterification of this compound.

Caption: General oxidation of this compound.

Caption: Enantioselective reduction to this compound.

Caption: Racemization of mandelic acid via an enolate intermediate.

Caption: The mandelate degradation pathway.

References

The Indispensable Role of (S)-Mandelic Acid in Stereochemistry: A Technical Guide

Abstract

Chirality is a fundamental concept in modern chemistry, with profound implications in the pharmaceutical, agrochemical, and fine chemical industries. The ability to control and analyze the three-dimensional arrangement of atoms in a molecule is paramount for ensuring the efficacy and safety of chemical products. (S)-Mandelic acid, a readily available and optically pure α-hydroxy acid, has emerged as a cornerstone in the field of stereochemistry. This technical guide provides an in-depth exploration of the multifaceted roles of this compound as a versatile tool for researchers, scientists, and drug development professionals. We will delve into its critical applications as a chiral resolving agent, a precursor in asymmetric synthesis, and a powerful auxiliary for the determination of enantiomeric excess and absolute configuration. This guide will further provide detailed experimental protocols and quantitative data to facilitate the practical application of these principles in a laboratory setting.

Introduction: The Significance of Chirality

Many organic molecules exist as non-superimposable mirror images of each other, known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact stereoselectively with enantiomeric molecules. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug development. Consequently, the synthesis and analysis of enantiomerically pure compounds are of utmost importance. This compound, with its chiral center and functional groups amenable to various chemical transformations, provides a robust platform for addressing these stereochemical challenges.[1][2][3]

This compound as a Chiral Resolving Agent

One of the most established applications of this compound is in the resolution of racemic mixtures, a process of separating a mixture of equal amounts of two enantiomers into its individual, optically pure components. This is typically achieved by converting the enantiomers into a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility, melting point) and can thus be separated by conventional techniques like crystallization or chromatography.[4]

Principle of Diastereomeric Salt Formation

This compound, being a chiral acid, can react with a racemic mixture of a chiral base to form a pair of diastereomeric salts:

-

This compound + (R)-Base → (S,R)-Diastereomeric salt

-

This compound + (S)-Base → (S,S)-Diastereomeric salt

These diastereomeric salts possess different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution, leaving the other diastereomer dissolved. The crystallized salt can then be isolated, and the pure enantiomer of the base can be recovered by treatment with a strong base to neutralize the mandelic acid. Similarly, this compound can be used to resolve racemic mixtures of chiral alcohols by forming diastereomeric esters.[5]

Experimental Protocol: Resolution of a Racemic Amine

Objective: To separate the enantiomers of a racemic amine using this compound.

Materials:

-

Racemic amine

-

This compound (1 equivalent)

-

Solvent (e.g., ethanol, methanol, or a mixture)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (B78521) (NaOH), aqueous solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve one molar equivalent of this compound in the same solvent, warming gently if necessary. Slowly add the this compound solution to the amine solution with stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, cool it further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.

-

Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.

-

Liberation of the Enantiomerically Pure Amine: Suspend the crystalline diastereomeric salt in water and add an aqueous solution of a strong base (e.g., NaOH) until the pH is basic. This will neutralize the this compound and liberate the free amine.

-

Extraction: Extract the liberated amine with an organic solvent.

-

Drying and Evaporation: Dry the organic extract over an anhydrous drying agent, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess (ee) of the resolved amine using techniques such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.